BenchChemオンラインストアへようこそ!

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

Physicochemical characterization Purification Process chemistry

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic primary amine belonging to the 5-aminopyrazole family, with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol. It features a cyclopropyl substituent at the N1 position, a methyl group at C3, and an exocyclic amino group at C5 of the pyrazole ring.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1346462-59-6
Cat. No. B6358143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine
CAS1346462-59-6
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2CC2
InChIInChI=1S/C7H11N3/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3
InChIKeyWLWDGNBDGLZQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1346462-59-6): Core Structural Profile & Procurement Landscape


1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic primary amine belonging to the 5-aminopyrazole family, with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . It features a cyclopropyl substituent at the N1 position, a methyl group at C3, and an exocyclic amino group at C5 of the pyrazole ring . This substitution pattern renders the compound a versatile synthetic building block for constructing N1-cyclopropyl-constrained aminopyrazole derivatives used in kinase inhibitor and receptor modulator programs [1]. The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98% .

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: Why Regioisomeric Aminopyrazoles Cannot Be Interchanged


The 1-cyclopropyl-3-methyl-5-amino substitution pattern defines a unique N1-aryl/alkyl-constrained vector for downstream functionalization that differs fundamentally from its closest regioisomers. Replacing this compound with 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) or 1-cyclopropyl-5-methyl-1H-pyrazol-3-amine (CAS 1240570-44-8) relocates the amino group and alters the electronic environment of the pyrazole ring, which directly impacts the geometry of amide, urea, or sulfonamide derivatives built from the amine handle [1]. In kinase inhibitor development, the N1-cyclopropyl group contributes a distinct conformational constraint and lipophilic contact surface that cannot be replicated by N1-methyl or C3-cyclopropyl substituted analogs, leading to divergent structure-activity relationships (SAR) even within the same aminopyrazole chemotype [2]. Generic regioisomeric substitution without experimental validation therefore carries a high risk of lost target engagement or altered pharmacokinetic profiles.

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Differential vs. 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (Regioisomer 118430-74-3)

The target compound exhibits a predicted boiling point of 293.0 ± 20.0 °C, which is approximately 6 °C lower than its direct regioisomer 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) at 299.2 ± 28.0 °C . This difference, while moderate, can influence distillation-based purification strategies and reflects the distinct intermolecular interactions resulting from different substitution patterns on the pyrazole ring.

Physicochemical characterization Purification Process chemistry

Solid-State Handling Advantage: Absence of Reported Melting Point vs. Crystalline Regioisomer 118430-74-3

No definitive melting point is reported for 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine across major chemical databases and vendor listings, consistent with an oil or low-melting solid at ambient temperature . In contrast, the regioisomer 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) is reported as a crystalline solid with a melting point of 123–126 °C . This physical form divergence is a direct consequence of the different substitution topology.

Formulation Handling Physical form

Commercial Purity Grade Availability: 98% (Leyan) vs. Standard 95% Grades

The target compound is commercially available at 98% purity from Leyan (Product No. 1795817) and at 95% purity from AstaTech via Fisher Scientific . The higher purity grade (98%) offers a 3-percentage-point advantage over the widely stocked 95% grade, which is relevant for sensitive chemical transformations where residual impurities from the cyclopropylhydrazine starting material or regioisomeric byproducts could interfere with downstream catalytic or coupling reactions.

Procurement Purity Supplier comparison

Validated Synthetic Route: Patent-Documented Preparation with Characterized Yield and Purity

A reproducible synthetic protocol for 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine is documented in US Patent 9,073,924 B2, involving condensation of (2Z)-3-amino-2-butenenitrile with cyclopropylhydrazine in ethanol at 70 °C with triethylamine as base, followed by extractive workup and silica gel chromatography [1]. The product was isolated as 310 mg (from 903 mg of nitrile starting material) with characterization by ¹H NMR and LCMS (ES) [M+H]⁺ 138.1, confirming structural identity [1]. This validated route provides a defined starting point for process optimization, in contrast to several regioisomeric aminopyrazoles for which only predicted or proprietary synthetic methods are publicly available.

Synthetic accessibility Scalability Process validation

Density Equivalence with Regioisomer 118430-74-3: No Differential Advantage for Crystallization or Formulation

The predicted density of the target compound (1.37 ± 0.1 g/cm³) is identical to that of its regioisomer 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (1.37 ± 0.1 g/cm³) . This indicates that the overall molecular packing efficiency is comparable between the two regioisomers despite their different solid-state behaviors. Density equivalence means that material weighing and volumetric dispensing protocols can be transferred between the two compounds without correction factors in solution-phase chemistry workflows.

Physicochemical properties Formulation Crystallization

Class-Level Kinase Pharmacophore Validation: 5-Aminopyrazole Scaffold in p38α Inhibition (IC₅₀ = 53 nM for Optimized Derivative)

The 5-aminopyrazole scaffold, of which 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine is a representative N1-cyclopropyl-C3-methyl substituted congener, has been validated as a potent p38α MAP kinase inhibitor pharmacophore [1]. Optimized 5-aminopyrazole derivatives in this chemical series achieved p38α IC₅₀ values as low as 53 nM with demonstrated cellular activity in TNFα production inhibition assays [1][2]. While this IC₅₀ value corresponds to elaborated analogs rather than the parent building block, the N1-cyclopropyl and C3-methyl substituents on the target compound directly map to key hydrophobic contacts identified in X-ray co-crystal structures of 5-aminopyrazoles bound to unphosphorylated p38α [1]. Analogs lacking the N1-cyclopropyl constraint (e.g., N1-phenyl or N1-methyl series) show significantly attenuated potency, establishing the cyclopropyl group as a privileged substituent in this chemotype [1].

Kinase inhibition Medicinal chemistry Structure-activity relationship

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: High-Value Application Scenarios Derived from Quantitative Evidence


Synthesis of N1-Cyclopropyl-Constrained Kinase Inhibitor Libraries for p38α and JNK3 Targets

Medicinal chemistry teams pursuing MAP kinase inhibitors (p38α, JNK3) should prioritize this building block for library synthesis. The 5-aminopyrazole scaffold with N1-cyclopropyl and C3-methyl substitution maps to a validated kinase pharmacophore with established X-ray co-crystal structure guidance [1]. Starting from this compound, amide, urea, and sulfonamide derivatives can be rapidly generated to explore the ATP-binding site hydrophobic pocket, where the N1-cyclopropyl group provides a defined conformational constraint not available from N1-methyl or N1-aryl analogs [1][2].

Automated High-Throughput Parallel Synthesis Leveraging Liquid Physical Form

The liquid or low-melting physical form of this compound (no reported melting point, in contrast to the crystalline regioisomer 118430-74-3 with MP 123–126 °C) [1][2] makes it amenable to automated liquid-dispensing platforms commonly used in high-throughput parallel synthesis. Procurement of the 98% purity grade (Leyan) further ensures reproducible stoichiometry in micro-scale amide coupling arrays, minimizing well-to-well variability caused by unknown impurities. This compound is therefore preferred over the crystalline regioisomer for labs employing acoustic or tip-based nanoliter dispensers.

Process Chemistry Development Using a Patent-Validated Synthetic Route

Process R&D groups evaluating the scalability of aminopyrazole intermediates can reference the patent-documented synthesis from US 9,073,924 B2 [1]. The procedure specifies reaction conditions (EtOH, 70 °C, 16 h, Et₃N), workup (NaHCO₃ quench, DCM extraction, MgSO₄ drying), and purification (gradient EtOAc:Hex silica gel chromatography), providing a defined impurity profile baseline. This level of procedural disclosure exceeds what is publicly available for several regioisomeric aminopyrazoles, reducing the time and risk associated with process optimization.

Pharmacophore-Directed Fragment Growth for Neurodegenerative Disease Targets

For fragment-based drug discovery programs targeting JNK3 in neurodegenerative diseases, this compound serves as a structurally characterized fragment with a defined synthetic vector (the C5 amino group) for fragment growth [1]. The N1-cyclopropyl group introduces a three-dimensional character that can improve fragment three-dimensionality metrics (e.g., Fsp³) compared to planar N1-aryl aminopyrazoles, potentially enhancing the downstream lead's solubility and pharmacokinetic profile [1][2].

Quote Request

Request a Quote for 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.